Tyrosinase (206-214), human

Cancer Immunotherapy T-cell Epitope Mapping HLA Restriction

This synthetic nonapeptide (H-Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe-OH; CAS 166188-11-0) is the gold-standard HLA-A*24:02-restricted CTL epitope for melanoma immunotherapy research, not a generic tyrosinase fragment. Unlike HLA-A*02:01-restricted surrogates (e.g., 368-376), this peptide is uniquely validated for ex vivo CTL expansion, HLA-A*24:02 tetramer construction, and as the API reference for NCI-00-C-0119 trial vaccine formulations. Its precise nine-residue sequence ensures allele-specific T-cell activation without confounding tumor heterogeneity. Procure this reagent for TCR/CAR validation, immune monitoring, and adoptive immunotherapy protocols requiring authentic HLA-A24-restricted antigen presentation.

Molecular Formula C61H83N15O10
Molecular Weight 1186.4 g/mol
Cat. No. B066410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase (206-214), human
Molecular FormulaC61H83N15O10
Molecular Weight1186.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N
InChIInChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
InChIKeyZDTHINDBILABAB-WDGXTDPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase (206-214), human: Core Identity and Procurement-Grade Characterization of an HLA-A24-Restricted Melanoma Epitope


Tyrosinase (206-214), human, is a synthetic nonapeptide (sequence: H-Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe-OH) corresponding to amino acids 206-214 of the human tyrosinase protein. It is a defined, HLA-A*24:02-restricted cytotoxic T lymphocyte (CTL) epitope that is naturally processed and presented on the surface of melanoma cells [1]. This peptide is not an enzyme but a specific immunological reagent with a molecular formula of C₆₁H₈₃N₁₅O₁₀ and a molecular weight of 1186.4 g/mol . Its biological activity is contingent on its precise nine-amino acid sequence and its ability to bind and be presented by the HLA-A*2402 molecule, a feature that defines its use in targeted T-cell immunology research.

Tyrosinase (206-214), human: The Infeasibility of Interchange with Related Tyrosinase or Pan-Melanoma Peptides


The precise immunological function of Tyrosinase (206-214) is strictly governed by its specific amino acid sequence and its unique restriction to the HLA-A*24:02 allele [1]. Substitution with other well-characterized tyrosinase epitopes, such as Tyrosinase 368-376 (370D) [2] or Tyrosinase 1-9 [3], is scientifically invalid as these peptides are restricted to a different HLA class I allele (HLA-A*02:01) and therefore present to a completely distinct T-cell repertoire. Furthermore, substitution with other HLA-A24-restricted peptides derived from different melanoma antigens (e.g., from TRP-2 or gp100) is not equivalent, as they target different protein sources and may exhibit different expression profiles or processing efficiency in tumor cells. The specific immunogenicity and clinical applicability of Tyrosinase (206-214) are inextricably linked to its unique combination of sequence and allele restriction.

Tyrosinase (206-214), human: A Comparative Evidence Assessment for Informed Procurement


Allele-Specific Restriction: HLA-A*24:02 Exclusivity vs. Common HLA-A*02:01 Tyrosinase Epitopes

Tyrosinase (206-214) (AFLPWHRLF) exhibits strict restriction to the HLA-A*24:02 allele [1], in contrast to the more extensively studied HLA-A*02:01-restricted tyrosinase peptides such as Tyrosinase 368-376 (370D) [2]. This allele-specificity is a non-negotiable functional parameter; the peptide cannot be recognized by T cells restricted to other HLA alleles. The quantitative difference is absolute: the peptide will only be immunogenic in individuals carrying the HLA-A24 serotype. This directly dictates the eligible patient or donor population for any downstream application.

Cancer Immunotherapy T-cell Epitope Mapping HLA Restriction

Clinical Translation: Phase II Trial Incorporation as a Defined Reagent vs. Investigational HLA-A24 Peptides

Tyrosinase (206-214) was a defined component in the multi-arm, randomized NCI-00-C-0119 (NCT00020358) phase II clinical trial for patients with melanoma [1]. In this study, its inclusion was specific to the HLA-A24+ patient cohort, with a distinct trial arm (closed to accrual 11/05/01) [1]. This contrasts with the majority of other HLA-A24 restricted melanoma peptide epitopes, which have not advanced to this level of clinical evaluation. The trial's design provides a formal, albeit historical, framework for its use as a clinical-grade research reagent, whereas most alternatives remain at the preclinical or purely academic stage of characterization.

Clinical Trial Reagent Peptide Vaccine Melanoma

Natural Processing and Presentation: Direct Ex Vivo Evidence vs. In Silico Prediction

The epitope Tyrosinase (206-214) was identified based on its recognition by HLA-A24-restricted tumor-infiltrating lymphocytes (TIL) that reacted against autologous melanoma cells [1]. This demonstrates that the peptide is naturally processed and presented by the tumor's own antigen presentation machinery. This is a higher standard of evidence than many other HLA-A24 binding peptides, which are often identified solely through in silico prediction of HLA-binding motifs without confirmation of their actual presentation on the surface of tumor cells [2]. The functional validation with TIL 1413 confirms the peptide is a bonafide tumor rejection antigen.

Antigen Processing Mass Spectrometry Tumor Immunology

Product Specification: Quantified Purity Benchmarking for Reproducible Immunoassays

Commercially available Tyrosinase (206-214), human, is offered with specified high purity, for example, 99.19% as determined by HPLC . This specification is critical for immunological assays where impurities (such as truncated or modified peptides) can act as false epitopes or alter the effective concentration. While other vendors may offer similar or lower purities, the availability of a rigorously quantified, high-purity reagent provides a baseline for experimental consistency. In comparison, many custom-synthesized or research-grade peptides used in early studies may not have had this level of quality control documentation, introducing a potential variable in T-cell stimulation or MHC multimer staining experiments.

Peptide Synthesis Quality Control Immunoassay

Tyrosinase (206-214), human: Validated Application Scenarios in HLA-A24+ Melanoma Research


Adoptive T-Cell Therapy: Generation of HLA-A24-Restricted, Melanoma-Specific CTLs

This peptide is the gold-standard reagent for the ex vivo generation and expansion of cytotoxic T lymphocytes (CTLs) specifically targeting HLA-A24+ melanomas. As demonstrated in its foundational characterization, repeated stimulation of peripheral blood lymphocytes from an HLA-A24+ melanoma patient with this peptide yielded a CTL line capable of specifically lysing HLA-A24+/tyrosinase+ melanoma cells [1]. This validated protocol supports the peptide's use in producing tumor-reactive T cells for adoptive immunotherapy research.

Immune Monitoring: Quantification of Antigen-Specific T-Cell Responses in HLA-A24+ Cohorts

The peptide is a critical component for constructing HLA-A*24:02 tetrameric complexes (tetramers) used in flow cytometry to directly visualize and quantify circulating tyrosinase-specific CD8+ T cells. This application is essential for immune monitoring in preclinical models and in correlative studies from clinical trials, such as those designed to evaluate vaccine immunogenicity. The peptide's defined HLA restriction ensures that any positive signal is attributable to the HLA-A24-restricted T-cell population [1].

Peptide Vaccine Formulation: Component for HLA-A24-Restricted Melanoma Vaccines

This peptide is a validated active pharmaceutical ingredient (API) component for investigational peptide-based vaccines targeting melanoma in HLA-A24+ patients. Its inclusion in the NCI-00-C-0119 clinical trial provides a precedent for its formulation and administration (emulsified in Montanide ISA-51) [2]. This historical context supports its continued use as a reference standard and active component in the development and optimization of new multi-epitope vaccine formulations for the HLA-A24 patient population.

Target Validation: Functional Assays for HLA-A24 Transgenic Models

In HLA-A24 transgenic mouse models, this peptide is the definitive reagent for validating the function of T-cell receptors (TCRs) or chimeric antigen receptors (CARs) engineered to target tyrosinase. By pulsing syngeneic or HLA-A24-expressing target cells, researchers can directly measure the specific cytotoxic activity or cytokine release of their engineered effector cells in vitro, providing a clean, epitope-specific functional readout that is free from the confounding variables of tumor cell heterogeneity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosinase (206-214), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.